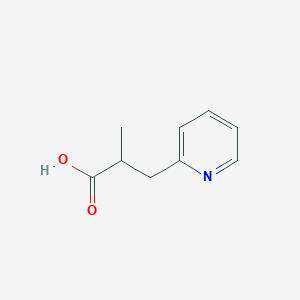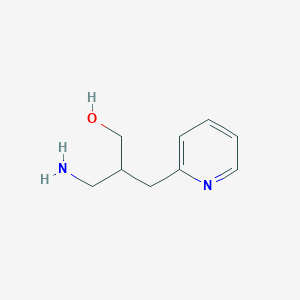![molecular formula C12H17NO2 B3073018 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid CAS No. 1017183-10-6](/img/structure/B3073018.png)
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Vue d'ensemble
Description
“3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid” is an organic compound . It is a solid in physical form . The compound has a molecular weight of 207.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 207.27 . The InChI code provides further details about its molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : 3-Dimethylamino-3-phenylpropanol, a related compound, is synthesized from benzaldehyde and malonic acid through the Knoevenagel reaction, followed by reduction and the Eschweiler-Clark reaction, yielding a 29% overall yield based on benzaldehyde (Xiang, 2006).
- Polymerization and Functionalization : It's utilized in the heterogeneous atom transfer radical polymerization (ATRP) of styrene, where its variant APPBr acts as an initiator. The resulting end-functionalized polystyrene exhibits strong green-light emission, influenced by the presence of different metal cations (Zhou et al., 2014).
Chemical Reactions and Interactions
- Antimicrobial Activity : Derivatives of 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one exhibit antimicrobial activities. The reaction with various hydrazides under microwave irradiation produces pyrazole derivatives with promising antibacterial and antifungal properties (Swarnkar, Ameta, & Vyas, 2014).
- Electron Transfer Properties : As a dopant in thin films, a related compound, N-DMBI-H, controls electrical conductivity and shows potential in improving the chemical stability of dopant molecules (Uebe et al., 2018).
Sensing and Detection Applications
- Fluorescent Chemo-sensor : A fluorescent chemo-sensor variant selectively senses and captures picric acid, showing remarkable fluorescence quenching. The selectivity is due to multiple hydrogen bonds and electrostatic interactions (Vishnoi et al., 2015).
- Controlled Molecule Delivery : Incorporated in a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer device, the compound aids in pH-dependent, controlled small molecule delivery, demonstrating potential for implantable drug delivery systems (Gao et al., 2013).
Corrosion Inhibition
- Metal Corrosion Inhibition : Derivatives of 3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid show efficacy as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications (Quraishi & Sharma, 2005).
Optical and Electronic Applications
- Nonlinear Optical Absorption : A synthesized derivative shows interesting properties like a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential in optical device applications (Rahulan et al., 2014).
- Biocompatible Luminogens : The compound contributes to the design of biocompatible macromolecular luminogens useful for sensing and removal of metal ions like Fe(III) and Cu(II), and is applicable in environmental and biological fields (Dutta et al., 2020).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)
![4-Methyl-3-[4-(propan-2-yl)phenyl]pentanoic acid](/img/structure/B3072954.png)
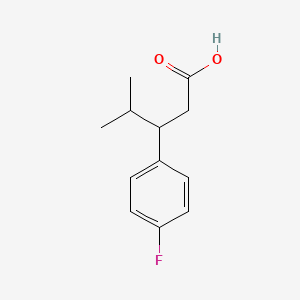
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)

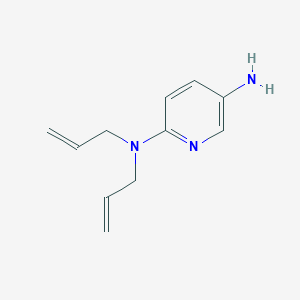
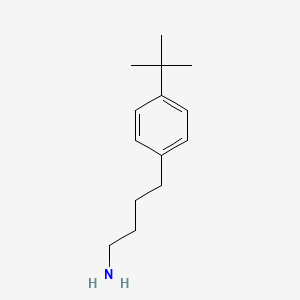
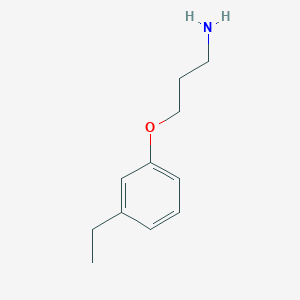

![2-[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073009.png)
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073012.png)
